molecular formula C6H3BrFIO B2992842 2-Bromo-5-fluoro-4-iodophenol CAS No. 1564796-94-6

2-Bromo-5-fluoro-4-iodophenol

Cat. No.: B2992842
CAS No.: 1564796-94-6
M. Wt: 316.896
InChI Key: KULAGISEJYGLKB-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-iodophenol is a chemical compound with the molecular formula C6H3BrFIO. It has a molecular weight of 316.9 . It is a powder in physical form and is used as an aryl fluorinated building block .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3BrFIO/c7-3-1-5(9)4(8)2-6(3)10/h1-2,10H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved documents.

Scientific Research Applications

Radiosynthesis Precursors

2-Bromo-5-fluoro-4-iodophenol serves as a foundational compound in the synthesis of radio-labeled compounds, especially in the development of radiopharmaceuticals. For instance, derivatives of this compound have been utilized as effective precursors for the no-carrier-added radiosynthesis of [18F]fluorophenol, a compound of significant interest for its applications in positron emission tomography (PET) imaging. The use of such halogenated phenols facilitates the incorporation of radioactive fluorine-18, thereby producing radiolabeled molecules that can be employed in molecular imaging to study various physiological and pathological processes in vivo (Helfer et al., 2013).

Halogen Bonding and Crystal Engineering

In the realm of crystal engineering, this compound and its analogs contribute to understanding halogen bonding interactions, which are pivotal in designing novel crystal structures. These interactions are crucial for the assembly of molecules into specific crystalline forms, affecting the material's physical properties and potential applications in electronics, pharmaceuticals, and materials science. The study of 2,4,6-tris(2-halophenoxy)-1,3,5-triazines, for example, offers insights into the influence of halogen atoms on molecular packing, demonstrating the role of electrostatic and van der Waals interactions in determining the structural arrangement of molecules in the solid state (Saha & Nangia, 2007).

Organic Synthesis and Chemical Reactivity

The chemical reactivity of this compound derivatives provides a rich field for organic synthesis, exploring the formation of complex molecules through novel synthetic pathways. For instance, its derivatives have been utilized in the regiocontrolled synthesis of 4-halo-5,6-dihydro-4H-1,2-oxazines, demonstrating the versatility of halogenated phenols in organic reactions. Such compounds serve as intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals, highlighting the importance of halogenated phenols in medicinal chemistry and beyond (Shatzmiller et al., 1986).

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/eye protection/face protection .

Properties

IUPAC Name

2-bromo-5-fluoro-4-iodophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFIO/c7-3-1-5(9)4(8)2-6(3)10/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULAGISEJYGLKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)I)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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